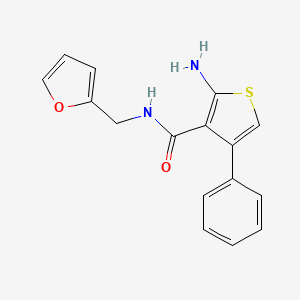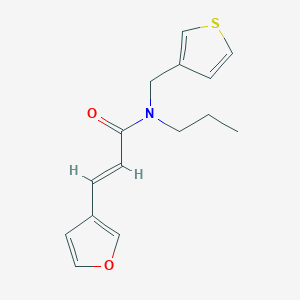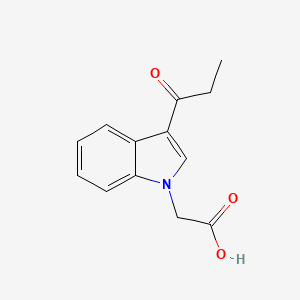
N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its physical appearance and other identifying characteristics .
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with each step being carefully controlled to ensure the correct product is formed.Molecular Structure Analysis
Analyzing the molecular structure of a compound involves understanding the arrangement of atoms within the molecule and the bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Polyamine Analogs in Antitumor Agents
- Polyamine Catabolism and Programmed Cell Death: A study highlighted the role of polyamine analogs, particularly focusing on their cytotoxic activities in antitumor agents. The research demonstrated how treatment with polyamine analogs results in programmed cell death (PCD) by inducing the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process suggests a mechanism where oxidative stress from H2O2 production contributes to cytotoxicity in antineoplastic agents, presenting a potential therapeutic application in cancer treatment (Ha et al., 1997).
Neuropeptide Y Receptors and Antagonism
- Neuropeptide Y Y2 Receptor Antagonism: Another study characterized the in vitro pharmacological properties of a novel neuropeptide Y Y2 receptor antagonist. This compound inhibited the binding of peptide YY to human and rat Y2 receptors, showcasing over 100-fold selectivity versus human Y1, Y4, and Y5 receptors. This research provides insights into the development of new pharmacological tools to explore the role of Y2 receptors in vivo, which could have implications for understanding how similar compounds might interact with specific receptor types (Bonaventure et al., 2004).
Cardiotoxicity and Protective Effects
- Protective Effect Against Cardiotoxicity: Research on the protective effect of N-Acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats showed that certain compounds could mitigate oxidative and nitrosative stress, preserving the activity of antioxidant enzymes. This study underlines the potential therapeutic applications of chemical compounds in protecting against drug-induced toxicity (Mansour et al., 2015).
Novel Synthesis Approaches
- Synthesis of Substituted 2-Pyridones: A study on the synthesis of substituted 2-pyridones via the Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides showcases innovative approaches in chemical synthesis. This research could be relevant for understanding synthetic pathways that might be applicable to compounds like N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (Padwa et al., 1999).
Wirkmechanismus
Target of Action
The primary target of N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a critical step in protein biosynthesis.
Mode of Action
It is believed to interact with its target, methionine aminopeptidase, and potentially inhibit its function . The inhibition of this enzyme could lead to disruption in protein synthesis, affecting the growth and survival of cells.
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its impact on protein biosynthesis. By inhibiting Methionine aminopeptidase, it could lead to the accumulation of immature proteins, potentially disrupting normal cellular functions and leading to cell death .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-16-9-11-19(12-10-16)29(27,28)24-15-5-4-8-18(24)13-14-22-20(25)21(26)23-17-6-2-3-7-17/h9-12,17-18H,2-8,13-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAALOZBLDCSXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2941482.png)
![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2941487.png)
![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2941490.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2941493.png)

![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)
![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)
